3-(Aminomethyl)-3-methylazetidin-2-one
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Overview
Description
3-(Aminomethyl)-3-methylazetidin-2-one is a four-membered azetidinone ring compound with an aminomethyl group and a methyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-methylazetidin-2-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 3-chloro-3-methylazetidin-2-one with ammonia or an amine can yield the desired compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and may be carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of environmentally friendly reagents and solvents is crucial for sustainable industrial practices .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-methylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(Aminomethyl)-3-methylazetidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid:
3-Amino-5-methylisoxazole: Another similar compound with distinct chemical properties and applications.
Uniqueness
3-(Aminomethyl)-3-methylazetidin-2-one is unique due to its four-membered ring structure, which imparts specific chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds and make it a valuable subject of study in various fields .
Properties
Molecular Formula |
C5H10N2O |
---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
3-(aminomethyl)-3-methylazetidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-5(2-6)3-7-4(5)8/h2-3,6H2,1H3,(H,7,8) |
InChI Key |
RJGUXGAXNCOIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1=O)CN |
Origin of Product |
United States |
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